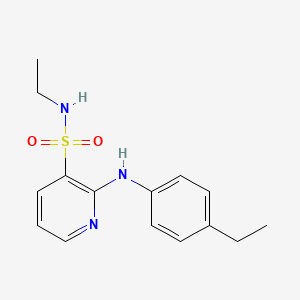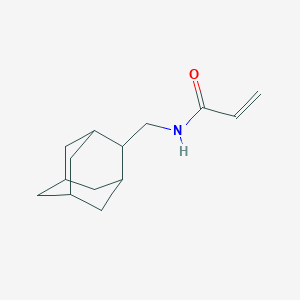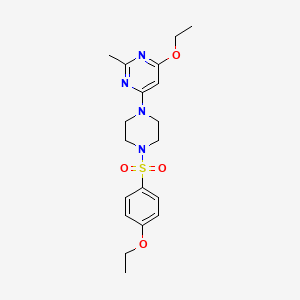
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-9H-xanthene-9-carboxamide, commonly known as MX-1, is a synthetic compound that has been used in scientific research to investigate its potential as an anti-cancer agent. MX-1 belongs to the family of xanthene derivatives, which have been studied for their various biological activities.
Aplicaciones Científicas De Investigación
Fluorescent Probes in Biological Imaging
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-9H-xanthene-9-carboxamide: is widely used as a fluorescent probe in biological imaging. Its xanthene core provides strong fluorescence, making it ideal for visualizing cellular structures and processes. Researchers utilize this compound to label and track proteins, nucleic acids, and other biomolecules within live cells, aiding in the study of cellular dynamics and interactions .
Photodynamic Therapy (PDT)
In the field of medical research, this compound is explored for its potential in photodynamic therapy (PDT). PDT involves the use of light-sensitive compounds that, upon activation by specific wavelengths of light, produce reactive oxygen species that can kill cancer cells. The fluorescent properties of this compound make it a candidate for developing new PDT agents, offering a targeted approach to cancer treatment .
Environmental Monitoring
The compound’s fluorescence is also harnessed in environmental monitoring. It can be used to detect and quantify pollutants, such as heavy metals and organic contaminants, in water and soil samples. By binding to specific analytes, the compound’s fluorescence changes, providing a sensitive and accurate method for environmental analysis .
Chemical Sensors
Researchers develop chemical sensors using N-(2-methyl-1,3-dioxoisoindolin-4-yl)-9H-xanthene-9-carboxamide due to its ability to undergo fluorescence changes in response to various chemical stimuli. These sensors can detect pH changes, metal ions, and other chemical species, making them valuable tools in analytical chemistry and industrial applications .
Drug Delivery Systems
In pharmaceutical research, this compound is investigated for its role in drug delivery systems. Its fluorescent properties allow for the tracking of drug distribution and release within the body. By conjugating this compound with therapeutic agents, researchers can monitor the delivery and efficacy of drugs in real-time, improving the design of targeted therapies .
Molecular Biology Research
The compound is also used in molecular biology for studying protein-protein and protein-DNA interactions. Its fluorescence enables the visualization of these interactions in vitro and in vivo, providing insights into the mechanisms of gene regulation, signal transduction, and other fundamental biological processes .
These applications highlight the versatility and importance of N-(2-methyl-1,3-dioxoisoindolin-4-yl)-9H-xanthene-9-carboxamide in scientific research. Each field leverages the unique properties of this compound to advance knowledge and develop new technologies.
Propiedades
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4/c1-25-22(27)15-9-6-10-16(20(15)23(25)28)24-21(26)19-13-7-2-4-11-17(13)29-18-12-5-3-8-14(18)19/h2-12,19H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGNAPAROMUYPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-dioxoisoindolin-4-yl)-9H-xanthene-9-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(2-Methoxyethoxy)phenyl]acetic acid](/img/structure/B2730519.png)
![methyl 2-(8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2730520.png)


![ethyl [3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2730524.png)
![N-[2-(5-Propoxy-1H-indol-3-yl)ethyl]but-2-ynamide](/img/structure/B2730525.png)



![[4-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]piperazin-1-yl]-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]methanone](/img/structure/B2730535.png)
![2-((2-fluorobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2730536.png)